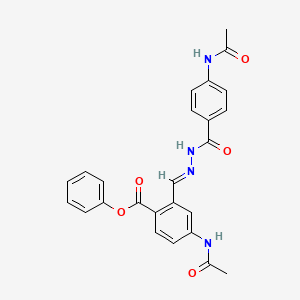
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate
描述
This compound is characterized by its unique structure, which includes multiple functional groups such as acetylamino, benzoyl, and hydrazono groups
属性
CAS 编号 |
55901-27-4 |
|---|---|
分子式 |
C25H22N4O5 |
分子量 |
458.5 g/mol |
IUPAC 名称 |
phenyl 4-acetamido-2-[(E)-[(4-acetamidobenzoyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H22N4O5/c1-16(30)27-20-10-8-18(9-11-20)24(32)29-26-15-19-14-21(28-17(2)31)12-13-23(19)25(33)34-22-6-4-3-5-7-22/h3-15H,1-2H3,(H,27,30)(H,28,31)(H,29,32)/b26-15+ |
InChI 键 |
XHHHCBRNCMQAGL-CVKSISIWSA-N |
手性 SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)NC(=O)C)C(=O)OC3=CC=CC=C3 |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)NC(=O)C)C(=O)OC3=CC=CC=C3 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Acetylation: The initial step involves the acetylation of aniline derivatives to introduce the acetylamino group.
Benzoylation: The next step involves the benzoylation of the acetylated intermediate to introduce the benzoyl group.
Hydrazonation: The final step involves the reaction of the benzoylated intermediate with hydrazine derivatives to introduce the hydrazono group.
These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
科学研究应用
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the hydrazono group may interact with metal ions, affecting enzyme activity and cellular functions.
相似化合物的比较
Similar Compounds
- 4-(Acetylamino)benzoic acid
- 4-(Acetylamino)phenylhydrazine
- Benzoylhydrazine
Uniqueness
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Compared to similar compounds, it offers a broader spectrum of chemical and biological activities, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


